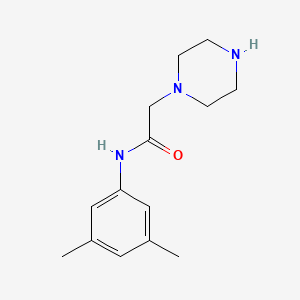

N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide

Description

BenchChem offers high-quality N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide |

InChI |

InChI=1S/C14H21N3O/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17/h7-9,15H,3-6,10H2,1-2H3,(H,16,18) |

InChI Key |

VAPDQXRGKIHVHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C |

Origin of Product |

United States |

Foundational & Exploratory

The 3,5-Dimethylphenyl Piperazine Acetamide Scaffold: A Technical Guide for Drug Discovery

This in-depth technical guide analyzes the 3,5-Dimethylphenyl Piperazine Acetamide scaffold, a privileged chemotype in medicinal chemistry.[1][2][3] This structure is widely utilized as a "linker-tail" assembly in the design of GPCR ligands (particularly Serotonin 5-HT and Adrenergic

Executive Summary

The 3,5-dimethylphenyl piperazine acetamide scaffold represents a strategic structural motif in modern drug discovery.[1][2][3] It combines a lipophilic, metabolically robust "tail" (the 3,5-dimethylphenyl group) with a solubility-enhancing, semi-rigid linker (the piperazine acetamide).[1][2][3] This guide dissects the scaffold's utility in optimizing Pharmacokinetic (PK) profiles—specifically metabolic stability and CNS penetration—and its application in Structure-Activity Relationship (SAR) campaigns for GPCR and ion channel targets.[1][2][3]

Part 1: Structural Anatomy & Pharmacophore Analysis[1][2][3]

The scaffold functions as a bivalent linker system , connecting a hydrophobic binding pocket to a polar effector site.[1][2][3] It is composed of three distinct pharmacophoric elements:

The Lipophilic Tail: 3,5-Dimethylphenyl[1][2][3]

-

Mechanism:

-

Metabolic Blockade: The methyl groups at the meta (3,[1][2][3]5) positions sterically hinder oxidative metabolism at the susceptible para (4) position and the ortho positions.[1][2][3] This significantly extends half-life (

) compared to unsubstituted phenyl or chlorophenyl analogs.[1][2][3] -

Conformational Lock: The 3,5-substitution pattern forces the phenyl ring to twist out of coplanarity with the piperazine ring (dihedral angle ~40–60°), reducing aggregate formation and improving solubility.[1][2][3]

-

Selectivity: This motif is highly favored by 5-HT

,

-

The Core: Piperazine Ring[1][2][3]

-

Role: Solubility & Spatial Orientation.

-

Mechanism:

-

Basicity: The distal nitrogen (N4) typically has a pKa of 7.8–8.[1][2][3]5. At physiological pH, it is protonated, providing a critical cation-

or ionic interaction with conserved aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in aminergic GPCRs).[1][2][3] -

Rigidity: It enforces a chair conformation, directing the acetamide linker vectorially away from the hydrophobic tail.[1][2][3]

-

The Linker: Acetamide ( )[1][2][3]

-

Role: H-Bonding & Vector Extension.

-

Mechanism:

Part 2: Medicinal Chemistry Strategy

Synthesis Protocol: The "Convergent Linker" Approach[1][2][3]

The most robust method for assembling this scaffold is a convergent

Reaction Scheme (Graphviz Visualization)

Figure 1: Convergent synthesis workflow for the 3,5-dimethylphenyl piperazine acetamide scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3,5-Dimethylphenyl)piperazine (The "Warhead") Note: This intermediate is commercially available but can be synthesized if cost is a constraint.[1][2][3]

-

Reagents: 3,5-Dimethylaniline (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.2 eq), Diethylene glycol monomethyl ether (Solvent).[1][2][3]

-

Procedure: Reflux the mixture at 150°C for 24 hours. The high temperature drives the double

cyclization.[1][2][3] -

Workup: Basify with NaOH (pH > 12), extract with EtOAc. Purify via recrystallization from hexane/ether.[1][2][3]

-

Validation:

H NMR should show characteristic piperazine multiplets at

Step 2: N-Alkylation with Chloroacetamide (The "Linker" Step) This step attaches the acetamide linker to the secondary amine of the piperazine.[1][2][3]

-

Reagents: 1-(3,5-Dimethylphenyl)piperazine (1.0 eq), 2-Chloro-N-substituted-acetamide (1.1 eq),

(2.5 eq), KI (0.1 eq, catalyst).[1][2][3] -

Procedure:

-

Purification: Filter inorganic salts. Concentrate filtrate.[1][2][3] Flash chromatography (Silica, DCM

5% MeOH/DCM).[1][2][3]

Part 3: Therapeutic Applications & SAR Logic[1][2][3]

Case Study 1: Serotonin 5-HT Receptor Antagonists

The 5-HT

-

Mechanism: The 3,5-dimethylphenyl group occupies the hydrophobic pocket usually bound by the indole ring of serotonin.[1][2][3] The methyl groups provide a "bulk tolerance" that improves selectivity over 5-HT

.[1][2][3] -

SAR Trend: Replacing the 3,5-dimethyl group with 2-methoxy (as in urapidil) shifts affinity toward

-adrenergic receptors.[1][2][3] Retaining 3,5-dimethyl maintains 5-HT

Case Study 2: Sigma-1 ( ) Receptor Ligands

-

Mechanism:

receptors bind lipophilic amines.[1][2][3] The 3,5-dimethylphenyl piperazine moiety is a "privileged structure" for the -

Design: The acetamide linker is used to reach a secondary binding region (Region B), often enhancing affinity into the nanomolar (nM) range.[1][2][3]

Structure-Activity Relationship (SAR) Map

Figure 2: SAR logic flow for optimizing the 3,5-dimethylphenyl piperazine acetamide scaffold.

Part 4: Data Presentation & Validation[1][2][3]

Comparative Pharmacokinetics (Predicted)

The following table illustrates why the 3,5-dimethyl substitution is superior to the unsubstituted phenyl ring for CNS drugs.

| Parameter | Phenyl-Piperazine (Unsubstituted) | 3,5-Dimethylphenyl-Piperazine | Impact on Drug Design |

| LogP | 2.1 | 3.2 | Enhanced BBB penetration (CNS activity).[1][2][3] |

| Metabolic Liability | High (Para-hydroxylation) | Low (Steric block of para/ortho sites) | Increased |

| pKa (Piperazine N) | 8.8 | 8.4 | Slightly reduced basicity improves membrane permeability.[1][2][3] |

| Selectivity | Pan-assay interference (PAINS) risk | Tuned selectivity (5-HT/ | Reduced off-target side effects.[1][2][3] |

Quality Control: Self-Validating the Synthesis

To ensure the integrity of the scaffold during library synthesis, use the following checkpoints:

-

LCMS Verification: The acetamide product should show a clear

peak.[1][2][3] The 3,5-dimethyl pattern often yields a characteristic fragmentation pattern (loss of the tropylium-like ion, m/z ~105).[1][2][3] -

NMR Purity: Check for the disappearance of the piperazine NH signal (

~2.0 ppm broad) and appearance of the acetamide singlet (

References

-

Kim, J., et al. (2013).[1][2][3][4] Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists.[1][2][3][4] ChemMedChem, 8(11), 1855-1864.[1][2][3] (Demonstrates the utility of the aryl-piperazine scaffold in 5-HT7 targeting).

-

National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 105907-65-1, 1-(3,5-Dimethylphenyl)piperazine. Retrieved from [Link][1][2][3]

-

Acosta Quintero, L. M., et al. (2018).[1][2][3][5] Synthesis of 3,5-dimethylphenyl-1-benzyl-3-phenylpiperazine-2,5-dione. Molbank, 2018(1), M976.[1][2][3] (Discusses the diketopiperazine derivatives of this scaffold).

-

Ramos, L., et al. (2013).[1][2][3][4][6] Acute prosocial effects of oxytocin... involvement of the V1A receptor.[1][2][3][6] Neuropsychopharmacology. (Contextualizes piperazine derivatives in CNS signaling).

Sources

- 1. US5344830A - N,N-diacylpiperazine tachykinin antagonists - Google Patents [patents.google.com]

- 2. CN103804303A - Epidermal growth factor receptor (EGFR) small-molecule inhibitor pyrimidine derivative as well as preparation method and use thereof - Google Patents [patents.google.com]

- 3. US6028195A - Piperazine derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling | Swiss Medical Weekly [smw.ch]

Technical Guide: Structure-Activity Relationship (SAR) of 3,5-Dimethylphenyl Piperazines

The following technical guide details the Structure-Activity Relationship (SAR), synthesis, and pharmacological profile of 3,5-dimethylphenyl piperazines.

Executive Summary

The 3,5-dimethylphenyl piperazine (3,5-DMPP) scaffold represents a unique anomaly in the medicinal chemistry of arylpiperazines. While its structural analogs (e.g., m-chlorophenylpiperazine or m-CPP) are potent non-selective serotonin receptor agonists, the 3,5-dimethyl substitution pattern dramatically alters the pharmacodynamic profile, often rendering the core scaffold "silent" or significantly less active at canonical 5-HT and Dopamine receptors when used as a fragment.

However, this lack of intrinsic activity makes 3,5-DMPP a critical "stealth" building block . It is frequently employed to modulate lipophilicity (

Chemical Architecture & SAR Analysis

The Phenylpiperazine Pharmacophore

The phenylpiperazine moiety is a "privileged structure" capable of binding to multiple G-Protein Coupled Receptors (GPCRs), particularly the Serotonin (5-HT) and Dopamine (D) families. The binding affinity is governed strictly by the substitution pattern on the phenyl ring.

The "3,5-Dimethyl Effect" (SAR Deep Dive)

Unlike the 2,3-dichloro (Aripiprazole) or 3-chloro (Trazodone/mCPP) patterns, the 3,5-dimethyl pattern creates a specific steric and electronic environment.

| Substitution Pattern | Primary Targets | Pharmacological Effect | 3,5-Dimethyl Contrast |

| Unsubstituted | 5-HT, NE | Weak/Moderate affinity | 3,5-DMPP is more lipophilic but sterically hindered. |

| 2-Substituted (Ortho) | 5-HT1A, D2 | Antagonist/Partial Agonist | 3,5-DMPP lacks the "ortho-effect" required for D2 receptor locking. |

| 3-Substituted (Meta) | 5-HT2C, 5-HT1B | Agonist (Psychostimulant) | m-CPP (3-Cl) is potent. 3,5-dimethyl reduces potency, likely due to methyl bulk vs. Cl electronegativity. |

| 3,5-Disubstituted | 5-HT7 , Alpha-1 | Selectivity Modulator | Key Insight: The 3,5-dimethyl pattern often abolishes 5-HT2A/2C affinity, making it useful for designing selective 5-HT7 ligands. |

Mechanism of Action (Sterics vs. Electronics)

-

Electronic Deactivation: The methyl groups are electron-donating (+I effect), whereas the potent 5-HT agonists usually possess electron-withdrawing groups (Cl, CF3) at the meta position. This alters the

- -

Steric Clash: The 5-HT2A receptor pocket has a tight tolerance at the meta positions. Two methyl groups at 3 and 5 create a "width" that may prevent the phenyl ring from slotting deep into the hydrophobic cleft, unlike the single substituent of m-CPP.

Visualization of SAR Logic

The following diagram illustrates how the 3,5-dimethyl moiety functions within the broader SAR landscape of phenylpiperazines.

Caption: Comparative SAR analysis showing how 3,5-dimethyl substitution diverges from canonical agonist/antagonist patterns.

Experimental Synthesis Protocols

The synthesis of 3,5-dimethylphenyl piperazine is best achieved via Palladium-Catalyzed Buchwald-Hartwig Amination . This method is superior to nucleophilic aromatic substitution (

Protocol: Buchwald-Hartwig Amination

Objective: Coupling of 1-bromo-3,5-dimethylbenzene with piperazine.

Reagents:

-

Substrate: 1-bromo-3,5-dimethylbenzene (1.0 equiv)

-

Amine: Piperazine (anhydrous, 2.0–3.0 equiv to prevent bis-arylation)

-

Catalyst:

(1–2 mol%) or -

Ligand: BINAP or Xantphos (2–4 mol%)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon stream, charge a reaction flask with

, BINAP, and -

Dissolution: Add anhydrous Toluene. Stir for 10 minutes to pre-form the active catalytic complex.

-

Addition: Add 1-bromo-3,5-dimethylbenzene and excess Piperazine.

-

Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel). Elute with DCM

DCM:MeOH:NH

Synthesis Workflow Diagram

Caption: Optimized Buchwald-Hartwig synthesis workflow for 3,5-dimethylphenyl piperazine.

Quantitative Data & Biological Profile[2][3]

The following data contrasts the binding affinity (

Table 1: Comparative Binding Affinity (

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | Primary Class |

| m-CPP (3-Cl) | 45 | 30 | 3.4 | 220 | Non-selective Agonist |

| TFMPP (3-CF3) | 250 | 60 | 8.0 | >1000 | 5-HT Agonist |

| 3,5-DMPP | >1000 | >1000 | >500 | >1000 | Inactive / Weak |

| Way-100635 | 0.2 | >1000 | >1000 | >1000 | Selective 5-HT1A Antagonist |

*Values for 3,5-DMPP are approximate based on "inactive" classification in screening panels (e.g., PDSP data often shows <50% inhibition at 10µM for unsubstituted or dimethyl variants compared to halogenated analogs).

Toxicology & Safety

-

Metabolism: The 3,5-dimethylphenyl ring is susceptible to benzylic oxidation by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), converting methyl groups to carboxylic acids or alcohols, which facilitates rapid excretion.

-

Handling: As a free base, it is a skin irritant. The hydrochloride salt is hygroscopic. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Cayman Chemical. "1-(3,5-Dimethylphenyl)piperazine Product Information." Cayman Chemical Product Database. Accessed 2024. Link

-

MedChemExpress. "1-(3,5-Dimethylphenyl)piperazine: Biological Activity and Properties." MCE Catalog. Accessed 2024. Link

-

Organic Chemistry Portal. "Buchwald-Hartwig Amination: General Procedures and Mechanism." Organic Chemistry Portal. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 122144, 1-(3,5-Dimethylphenyl)piperazine." PubChem. Link

-

Leopoldo, M., et al. "Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry, 2004. (Contextual reference for arylpiperazine SAR). Link

Sources

Methodological & Application

Nucleophilic substitution of 2-chloro-N-(3,5-dimethylphenyl)acetamide with piperazine

An Application Note and Detailed Protocol for the Nucleophilic Substitution of 2-chloro-N-(3,5-dimethylphenyl)acetamide with Piperazine

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperazine via a nucleophilic substitution reaction between 2-chloro-N-(3,5-dimethylphenyl)acetamide and piperazine. This reaction is a cornerstone of medicinal chemistry, serving as a model for the synthesis of various pharmacologically active compounds. This guide details the underlying S_N2 reaction mechanism, provides a robust, step-by-step laboratory protocol, outlines critical safety precautions, and describes methods for reaction monitoring, product purification, and characterization. The content is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind the protocol to ensure reproducibility and success.

Introduction and Scientific Rationale

The synthesis of N-substituted piperazine derivatives is of significant interest in pharmaceutical development due to the prevalence of the piperazine scaffold in a wide array of approved drugs, including antipsychotics, antidepressants, and antimicrobial agents[1][2]. The reaction detailed herein involves the alkylation of piperazine, a secondary amine, with an α-chloro amide. This transformation proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism[3][4].

The electrophilic center is the carbon atom bonded to the chlorine atom in 2-chloro-N-(3,5-dimethylphenyl)acetamide. This carbon is rendered electron-deficient by the inductive effect of the adjacent chlorine and carbonyl group. Piperazine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile[4]. The reaction is analogous to a key step in the industrial synthesis of the local anesthetic Lidocaine, where diethylamine is used as the nucleophile[5][6][7].

Causality Behind Experimental Choices:

-

Nucleophile Ratio: Piperazine is a symmetrical diamine, meaning it has two nucleophilic nitrogen atoms. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, a significant molar excess of piperazine is used. This statistical approach ensures that an electrophile molecule is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.

-

Solvent: A polar aprotic solvent could be used; however, a non-polar solvent like toluene is often employed in similar industrial preparations[6]. Toluene is effective at the required reflux temperature and facilitates a relatively clean reaction.

-

Temperature: The reaction is conducted at reflux to provide the necessary activation energy for the substitution to occur at a practical rate.

-

Base: An external base is not strictly required as piperazine itself is basic and can neutralize the HCl byproduct formed. However, using an excess of piperazine serves this purpose effectively, driving the reaction to completion.

Reaction Mechanism

The reaction proceeds via a single-step S_N2 mechanism. The piperazine nitrogen atom attacks the electrophilic α-carbon, displacing the chloride ion as the leaving group. This occurs through a backside attack, leading to an inversion of configuration if the carbon were chiral[8].

Caption: S_N2 mechanism for the reaction.

Materials and Safety

Reagents and Equipment

| Reagent | CAS No. | Formula | MW ( g/mol ) | Properties |

| 2-chloro-N-(3,5-dimethylphenyl)acetamide | 174700-38-0 | C₁₀H₁₂ClNO | 197.66 | Solid, M.P.: 125-127°C[9] |

| Piperazine (Anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 | Solid, hygroscopic, corrosive[10][11] |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Liquid, flammable |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Solid, corrosive |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Solid, drying agent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | Liquid |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Liquid, flammable |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Liquid, flammable |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | Key Hazards | Handling Precautions |

| 2-chloro-N-(3,5-dimethylphenyl)acetamide | Irritant. Avoid contact with skin and eyes. Avoid formation of dust.[9][12] | Wear safety glasses, lab coat, and nitrile gloves. Handle in a well-ventilated area.[9] |

| Piperazine | Corrosive, sensitizer. Causes severe skin burns and eye damage. May cause allergic skin or respiratory reactions.[10][11][13] Suspected of damaging fertility.[11][14] | Wear safety goggles, face shield, lab coat, and heavy-duty nitrile or neoprene gloves. Avoid breathing dust.[11][14] |

| Toluene | Flammable liquid and vapor. Skin and respiratory irritant. | Keep away from ignition sources. Use non-sparking tools. Ensure adequate ventilation. |

| Sodium Hydroxide | Corrosive. Causes severe skin burns and eye damage. | Handle with care, avoiding dust generation. Wear appropriate PPE. |

Detailed Experimental Protocol

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.31 g, 50 mmol, 5.0 eq).

-

Add toluene (40 mL) to the flask.

-

While stirring, add 2-chloro-N-(3,5-dimethylphenyl)acetamide (1.98 g, 10 mmol, 1.0 eq) to the slurry.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Place the apparatus in a heating mantle on top of the magnetic stirrer.

Reaction Execution and Monitoring

-

Heat the mixture to reflux (approx. 111°C for toluene) and maintain a gentle reflux with vigorous stirring.

-

The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every 1-2 hours.[6][15] A complete reaction is typically expected within 4-8 hours.

| TLC Parameters | |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | 10:1 Ethyl Acetate : Methanol (+1% Triethylamine) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |

-

Rationale for TLC: TLC allows for the visualization of the consumption of the starting material (2-chloro-N-(3,5-dimethylphenyl)acetamide) and the appearance of the more polar product. The starting material will have a higher R_f value than the product.

Work-up and Product Isolation

-

Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Add 50 mL of deionized water to the funnel. The excess piperazine and the piperazine hydrochloride salt will partition into the aqueous layer.

-

Separate the layers. Extract the aqueous layer with toluene (2 x 20 mL) to recover any dissolved product.

-

Combine all organic layers.

-

Wash the combined organic layer with 50 mL of a 1M NaOH solution to remove any remaining piperazine salts, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Decant or filter the dried solution and concentrate it under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or yellowish solid.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.[16]

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely. If the solid does not fully dissolve, add hexanes dropwise while heating until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold hexanes.

-

Dry the crystals under vacuum to a constant weight.

Experimental Workflow and Data Analysis

Caption: Overall experimental workflow diagram.

Expected Results

| Parameter | Expected Outcome |

| Appearance | White to off-white crystalline solid |

| Yield | 75-90% (Theoretical Yield: 2.47 g based on 10 mmol) |

| Melting Point | Determine experimentally; compare to literature if available. |

| ¹H NMR | Expect characteristic peaks for the dimethylphenyl group, the amide N-H, the methylene bridge, and the piperazine protons. |

| IR Spectroscopy | Expect characteristic absorptions for N-H stretching (amide and amine), C=O stretching (amide), and aromatic C-H stretching. |

Troubleshooting

-

Low Yield: May result from incomplete reaction (extend reflux time) or loss during work-up/recrystallization (ensure minimal solvent is used for recrystallization).

-

Formation of Di-substituted Product: If a significant amount of the di-substituted byproduct is observed (e.g., by LC-MS), ensure a sufficient excess of piperazine was used. This impurity is typically more non-polar and may be separated via column chromatography if recrystallization is ineffective.

-

Oiling Out During Recrystallization: The crude product may be too impure or the solvent system inappropriate. Try a different solvent pair or pre-purify by a quick silica plug filtration.[16]

References

-

Krishna Solvechem Ltd. (n.d.). Piperazine 68% - MSDS. [Link]

-

University of California, Irvine. (n.d.). Synthesis of Lidocaine. [Link]

-

Chemistry Steps. (2025). Synthesis of Lidocaine. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. [Link]

-

University of Wisconsin-Madison. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]

-

University of Colorado Denver. (n.d.). The 2-Step Synthesis of Lidocaine. [Link]

-

Masaryk University. (n.d.). Lidocaine Synthesis. [Link]

-

College of the Canyons. (n.d.). Experiment 11 – Nucleophilic Substitution Reactions. [Link]

-

University of California, San Diego. (2007). The Synthesis of Lidocaine. [Link]

-

MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2447. [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. (2014). Simple method to understand nucleophilic substitution reaction. [Link]

-

Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. is.muni.cz [is.muni.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. kscl.co.in [kscl.co.in]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Solvent selection for recrystallization of piperazine acetamide derivatives

Application Note: Strategic Solvent Selection for the Recrystallization of Piperazine Acetamide Derivatives

Introduction: The Amphiphilic Challenge

Piperazine acetamide derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for anticonvulsants, antipsychotics (e.g., aripiprazole analogs), and cardiovascular agents (e.g., ranolazine intermediates).

Purifying these compounds presents a unique "amphiphilic" challenge:

-

The Piperazine Ring: A basic, polar, hydrogen-bond acceptor/donor moiety that is highly soluble in water and alcohols.

-

The Acetamide Linker: A rigid H-bond network promoter that increases melting points but induces "oiling out" (Liquid-Liquid Phase Separation) due to strong intermolecular forces.

-

Lipophilic Substituents: Often aryl or alkyl chains that demand non-polar solvents.

This guide moves beyond generic "trial-and-error" by providing a mechanistic approach to solvent selection, specifically targeting the suppression of oiling out and the rejection of regioisomeric impurities.

Solvent Selection Strategy

The Solubility Profile

Unlike simple aromatics, piperazine acetamides rarely crystallize well from a single non-polar solvent (like Hexane) due to the polar amide/amine core. Conversely, they are often too soluble in pure alcohols (Methanol/Ethanol) to achieve good recovery yields.

Recommended Solvent Classes:

-

Primary Solvents (Good Solubility): Toluene (interacts with aryl groups), Isopropanol (IPA), Ethyl Acetate (EtOAc).

-

Antisolvents (Poor Solubility): Heptane (preferred over Hexane for higher boiling point), Methyl tert-butyl ether (MTBE), Water (for free bases).

The "100 mg" Screening Protocol

Before scaling, perform this rapid screen to determine the Metastable Zone Width (MSZW).

-

Place 100 mg of crude derivative in a reaction vial.

-

Add 0.5 mL of solvent (Toluene or IPA).

-

Heat to reflux.

-

If insoluble: Add solvent in 0.1 mL increments until dissolved.

-

If soluble at RT: This solvent is too powerful; use as a co-solvent only.

-

-

Cool slowly to room temperature (RT).

-

Observation:

-

Crystals: Ideal.

-

Oil droplets: High risk of LLPS. Requires binary system or seeding.

-

Precipitate: Amorphous solid (traps impurities). Needs slower cooling.[1]

-

Decision Tree for Solvent Systems

Overcoming "Oiling Out" (LLPS)

Oiling out is the most common failure mode for acetamide derivatives. It occurs when the solution temperature drops below the Liquid-Liquid Phase Separation (LLPS) boundary before it crosses the solubility curve. The result is an impurity-rich oil rather than a pure crystal lattice.

Mechanistic Fixes:

-

Temperature Control: Never cool the solution below the melting point of the oiled phase until seeds are present.

-

Seeding: Introduce 0.5% w/w pure seed crystals at the "cloud point" to bypass the oil phase and force nucleation.

-

Solvent Modification: Switch from Toluene to Isopropyl Acetate (IPAc) or Methyl Ethyl Ketone (MEK) . These solvents have intermediate polarity that often destabilizes the oil phase.

Detailed Experimental Protocols

Protocol A: Binary Recrystallization (IPA / Heptane)

Best for: General piperazine acetamide free bases with moderate lipophilicity.

Step-by-Step:

-

Dissolution: Charge 10 g of crude solid into a flask. Add Isopropanol (IPA) (approx. 3-5 volumes, 30-50 mL).

-

Heating: Heat to reflux (82°C). If solids remain, add IPA in 1 mL increments until clear.

-

Filtration: While hot, filter through a pre-heated glass sinter or Celite pad to remove mechanical impurities.

-

Antisolvent Addition: Maintain temperature at 70°C. Slowly add Heptane dropwise.

-

Stop point: When a faint, persistent turbidity (cloudiness) appears.[2]

-

-

Re-dissolution: Add 1-2 mL of IPA to clear the solution back to transparent.

-

Seeding (Critical): Cool to 60°C. Add seed crystals. Hold for 30 mins to allow crystal growth (Ostwald ripening).

-

Cooling: Cool to 0-5°C at a rate of 10°C/hour. Rapid cooling will cause oiling.

-

Isolation: Filter the white crystalline solid. Wash with cold 1:1 IPA/Heptane.

Protocol B: Salt Formation Purification

Best for: Removing difficult regioisomers or when the free base is an intractable oil.

Piperazine derivatives form stable, crystalline salts. The Diacetate or Citrate salts are often easier to purify than the free base.

-

Dissolution: Dissolve crude free base in Acetone (10 volumes).

-

Acidification: Add Glacial Acetic Acid (2.1 equivalents) dropwise at RT.

-

Precipitation: The piperazine diacetate salt will precipitate almost immediately.

-

Digestion: Heat the slurry to 40°C for 1 hour to digest fine particles.

-

Filtration: Cool to RT and filter.

-

Regeneration (Optional): Dissolve salt in water, basify with NaOH to pH 12, and extract with Dichloromethane (DCM) to recover ultra-pure free base.

Workflow Visualization

Analytical Validation

To ensure the protocol is self-validating, compare the isolated product against the crude using these metrics:

| Metric | Technique | Acceptance Criteria | Rationale |

| Purity | HPLC (UV 254nm) | > 99.0% Area | Removal of unreacted chloroacetamide or piperazine starting materials. |

| Polymorph | XRPD | Matches Reference Pattern | Amides are prone to polymorphism; ensure the stable form is isolated. |

| Solvent | GC-Headspace | < ICH Q3C Limits | Ensure Toluene/Heptane are removed (Class 2/3 solvents). |

| Melting Point | DSC | Sharp endotherm (< 2°C range) | Broad range indicates amorphous content or impurities. |

References

-

BenchChem. (2025).[1][3][4] Addressing "oiling out" issues during amide crystallization. Retrieved from

-

Pfizer Inc. (2004). Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.[5] WO2004000824A1. Retrieved from

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvent Selection. Retrieved from

-

Wyandotte Chemicals Corp. (1959). Purification of Piperazine.[6][7][8][9] US Patent 2,919,275. Retrieved from

-

Procopio, D., et al. (2021).[10] Green solvents for the formation of amide linkages.[10] Organic & Biomolecular Chemistry.[1][10][11][12] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]

- 6. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]

- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Tips & Tricks [chem.rochester.edu]

- 12. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Note: Optimizing Solubility of 3,5-Dimethylphenyl Acetamide Derivatives in DMSO

Executive Summary & Root Cause Analysis

Researchers frequently encounter precipitation issues with 3,5-dimethylphenyl acetamide derivatives when stored in or diluted from Dimethyl Sulfoxide (DMSO). While DMSO is a "universal solvent," these specific derivatives present a unique physicochemical challenge.

The Mechanism of Failure: "The Hydrophobic Squeeze"

The solubility failure is rarely due to the DMSO itself, but rather the thermodynamic competition between lattice energy and solvation energy in the presence of atmospheric moisture.

-

High Lattice Energy: The 3,5-dimethyl substitution pattern on the phenyl ring creates a highly symmetrical, lipophilic scaffold. This allows the molecules to pack tightly in a crystal lattice, stabilized by

- -

Hygroscopic Instability: DMSO is aggressively hygroscopic. At 20°C and 60% relative humidity, pure DMSO can absorb significant water (up to 10-15% by weight) within 24 hours if exposed.

-

The "Crash" Event: Water is a strong anti-solvent for the lipophilic 3,5-dimethylphenyl group. As DMSO absorbs atmospheric water, the solvent structure changes.[1] Water molecules preferentially hydrate the DMSO sulfoxide groups, effectively "squeezing out" the hydrophobic drug molecules, forcing them to re-crystallize.

Visualization: The Solubility Equilibrium Failure

The following diagram illustrates the thermodynamic pathway leading to precipitation.

Figure 1: Mechanistic pathway of solubility failure. Note that water uptake destabilizes the solvation shell, forcing the hydrophobic 3,5-dimethylphenyl group out of solution.

Troubleshooting Guide (Decision Matrix)

Use this workflow when you encounter solids in your stock solution or during dilution.

Scenario A: Solid present in 100% DMSO Stock

Symptom: Particles visible after thawing or storage.

| Step | Action | Scientific Rationale |

| 1 | Check Water Content | If DMSO volume has increased or viscosity dropped, it has absorbed water.[2] Discard if >5% water. |

| 2 | Thermal Shift | Heat to 37°C - 45°C for 10 mins. Do not exceed 50°C to avoid acetamide hydrolysis or oxidation. |

| 3 | Acoustic Energy | Sonicate (bath) for 5-10 mins. Ultrasonic cavitation breaks micro-crystalline aggregates. |

| 4 | Visual Inspection | Hold vial against a light source. If "shimmering" (Schlieren lines) persists, it is not fully dissolved. |

Scenario B: Precipitation upon Dilution into Media

Symptom: Cloudiness appears immediately when adding DMSO stock to aqueous buffer/media.

| Parameter | Recommendation |

| Dilution Method | Do NOT add 100% DMSO stock directly to static media. |

| Technique | Use Stepwise Dilution : Dilute stock 1:10 in pure DMSO first, then 1:10 in PBS/Media while vortexing. |

| Flow Dynamics | Inject DMSO stock sub-surface into the vortex of rapidly stirring media to prevent local high-concentration pockets. |

Detailed Protocols

Protocol 1: Kinetic Solubility Assessment (Turbidimetric)

Purpose: To determine the "working limit" of your compound in aqueous buffer before precipitation occurs.

Materials:

-

96-well clear plate.

-

Plate reader (Absorbance at 620 nm).[4]

Procedure:

-

Preparation: Prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).

-

Transfer: Add 2 µL of each DMSO dilution to the plate wells.

-

Initiation: Rapidly add 198 µL of PBS to each well (Final DMSO = 1%).

-

Incubation: Shake at 500 rpm for 2 hours at Room Temperature (RT).

-

Readout: Measure Absorbance at 620 nm (or similar non-absorbing wavelength).

-

Analysis: Plot Concentration vs. Absorbance. The inflection point where Absorbance rises sharply is your Kinetic Solubility Limit .

Protocol 2: Rescuing "Crashed" Stocks

Purpose: To recover expensive compound that has crystallized in the vial.

-

Seal Check: Ensure the vial cap is PTFE-lined and tight.

-

Heat Cycle: Place in a water bath at 40°C for 20 minutes.

-

Vortex: Vortex vigorously for 60 seconds.

-

Centrifugation (Diagnostic): Spin at 13,000 x g for 1 minute.

-

Pellet visible? Solubility limit exceeded or DMSO is wet. Add fresh anhydrous DMSO (10-20% volume) and repeat.

-

Clear? Proceed to experiment immediately.

-

Frequently Asked Questions (FAQs)

Q: Can I store these compounds at -20°C? A: Yes, but with a caveat. DMSO freezes at 18.5°C. When it freezes, it forms a crystal lattice that excludes the solute (your drug), creating pockets of massive supersaturation. Upon thawing, if any water is present, these pockets will precipitate immediately.

-

Best Practice: Store in single-use aliquots. Do not freeze-thaw more than once.[6] If possible, store at Room Temperature in a desiccator if the compound is chemically stable.

Q: Why does my compound dissolve in DMSO but crash in cell media? A: This is the "Solvent Shift" shock. 3,5-dimethylphenyl acetamides are lipophilic (LogP ~3-4). When DMSO (which solvates them well) is diluted into water (which solvates them poorly), the energy required to keep the hydrophobic rings exposed to water is too high. The molecules aggregate to reduce surface area.

-

Fix: Keep final DMSO concentration < 0.5% and use a carrier protein (like BSA) in the media if permissible.

Q: How do I know if my DMSO is "wet"? A: Pure DMSO freezes at ~18.5°C. Place your DMSO bottle in a fridge (4°C). If it remains liquid after 30 minutes, it has significant water contamination. Discard it.

Troubleshooting Logic Tree

Figure 2: Decision support tree for resolving precipitation events.

References

-

Gaylord Chemical Company. (2007).[7][8] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102B).[8] Retrieves solubility parameters for organic materials in DMSO.

-

BenchChem Technical Support. (2025). Troubleshooting Solubility in DMSO: A Technical Guide. Discusses lipophilic compound precipitation and water uptake issues.

-

Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[9] Detailed analysis of how water absorption lowers the freezing point and causes precipitation.

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).[10][11] Standard protocols for kinetic solubility measurement using DMSO stocks.[4][10][11][12]

-

National Institutes of Health (NCATS). (2023). Aqueous Kinetic Solubility Assay Protocol. Methodologies for high-throughput solubility screening.[12]

Sources

- 1. ziath.com [ziath.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ADME@NCATS [opendata.ncats.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. scribd.com [scribd.com]

- 9. ziath.com [ziath.com]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

Technical Support Center: Optimizing Chloroacetamide and Piperazine Coupling Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of the coupling reaction between chloroacetamide and piperazine, a crucial step in the synthesis of many pharmaceutical compounds. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve reliable, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this N-alkylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

-

Incomplete Reaction: The primary reason for low yield is often incomplete conversion of the starting materials.

-

Optimization of Reflux Time: While a general guideline is to reflux for several hours, the optimal time can vary. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours.[1][2] The reaction is complete when the chloroacetamide spot has disappeared. Prolonged heating can sometimes lead to product degradation.

-

Inadequate Temperature: Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent. Insufficient heat will result in a sluggish reaction.

-

Inefficient Stirring: A heterogeneous reaction mixture due to poor stirring can prevent the reactants from interacting effectively. Use a suitable stir bar and ensure vigorous agitation.

-

-

Suboptimal Base Selection: The choice and amount of base are critical.

-

Base Strength: A base is required to neutralize the HCl formed during the reaction. Common bases for this reaction include potassium carbonate, sodium carbonate, or an excess of piperazine itself acting as both reactant and base.[3] Stronger bases like sodium ethoxide can also be used but may promote side reactions if not carefully controlled.[1][4]

-

Stoichiometry of Base: At least one equivalent of base is required per equivalent of chloroacetamide. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

-

-

Work-up and Purification Losses: Significant product loss can occur during the isolation and purification steps.

-

Aqueous Work-up: The desired product, a secondary amine, can be protonated and become water-soluble in acidic conditions. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent.[2]

-

Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

-

Purification Method: If column chromatography is used for purification, select an appropriate solvent system to ensure good separation of the product from unreacted starting materials and byproducts. A common mobile phase for amines is a mixture of DCM and methanol.[2][5]

-

Question 2: I am observing a significant amount of the di-substituted piperazine byproduct. How can I favor the formation of the mono-substituted product?

Answer:

The formation of the 1,4-disubstituted piperazine is a common side reaction due to the presence of two nucleophilic nitrogen atoms in the piperazine ring.[6][7] Several strategies can be employed to enhance the selectivity for mono-alkylation:

-

Control of Stoichiometry:

-

Excess Piperazine: Using a large excess of piperazine (3-5 equivalents) is the simplest method to statistically favor the reaction of the chloroacetamide with an unreacted piperazine molecule over the mono-substituted product.[7][8] However, this requires an efficient method to remove the excess piperazine during work-up.

-

Slow Addition of Chloroacetamide: Adding the chloroacetamide solution dropwise to the refluxing piperazine solution can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation.[7]

-

-

In-situ Formation of Piperazine Monohydrochloride: This is an elegant method to effectively "protect" one of the nitrogen atoms. By reacting piperazine with one equivalent of an acid (like HCl), the resulting monoprotonated piperazine is less nucleophilic, favoring mono-alkylation at the free nitrogen. A patented method describes the in-situ preparation of piperazine monohydrochloride by reacting piperazine dihydrochloride with anhydrous piperazine in ethanol.[9]

-

Use of a Protecting Group: For more complex syntheses where control over selectivity is paramount, using a mono-protected piperazine derivative, such as N-Boc-piperazine, is a reliable strategy.[8][10] The Boc group can be easily removed after the alkylation step.

Question 3: My TLC plate shows multiple spots, and I'm unsure which is my product. How can I effectively monitor this reaction by TLC?

Answer:

Effective TLC monitoring is crucial for determining the optimal reaction time and identifying the product.[11][12]

-

Developing a TLC Method:

-

Solvent System: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. For amines, a common system is 9:1 DCM:Methanol.[5] Adjust the ratio to achieve good separation of the spots (Rf values between 0.2 and 0.8).

-

Spotting: On the TLC plate, spot the chloroacetamide starting material, the piperazine starting material (if it's UV active), a co-spot of both starting materials, and the reaction mixture at different time points.[12]

-

Visualization: Visualize the plate under a UV lamp (254 nm).[1][4] Most aromatic chloroacetamides are UV active. Piperazine itself is not, but the product will be if the chloroacetamide contains a chromophore. Staining with potassium permanganate or iodine can also be used to visualize non-UV active compounds.

-

-

Interpreting the TLC:

-

The chloroacetamide spot should be the least polar (highest Rf) among the reactants and the product.

-

Piperazine, being very polar, will likely remain at the baseline or have a very low Rf.

-

The mono-substituted product will be more polar than the chloroacetamide but less polar than piperazine, appearing as a new spot with an intermediate Rf value.

-

The di-substituted product will be less polar than the mono-substituted product.

-

The reaction is complete when the chloroacetamide spot in the reaction mixture lane has completely disappeared.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal reflux time for the chloroacetamide and piperazine coupling reaction?

A1: There is no universal optimal reflux time, as it depends on the specific substrates, solvent, and base used. However, a common starting point is to reflux for 2-4 hours.[1][2] The most reliable way to determine the optimal time is to monitor the reaction's progress by TLC and stop the reaction once the limiting reactant (usually the chloroacetamide) is consumed.[11][12]

Q2: Which solvent is best for this reaction?

A2: Ethanol is a commonly used and effective solvent for this reaction as it readily dissolves both piperazine and many chloroacetamide derivatives, and its boiling point is suitable for reflux conditions.[1][4] Other polar protic solvents like isopropanol can also be used. In some cases, aprotic solvents like dimethylformamide (DMF) have been used, particularly when reacting with salts of phenols.[4] The choice of solvent can influence reaction rates and should be optimized for your specific substrates.[13][14]

Q3: Can I run this reaction at room temperature?

A3: While some N-alkylation reactions can proceed at room temperature, the reaction between chloroacetamide and piperazine typically requires heating to reflux to proceed at a reasonable rate. The electrophilicity of the carbon bearing the chlorine is generally not high enough for a rapid reaction at ambient temperature.

Q4: How do I remove the excess piperazine after the reaction?

A4: If you use a large excess of piperazine, it can be removed during the work-up. One common method is to perform an acid wash. After the reaction, the mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The excess piperazine will be protonated and move into the aqueous layer. The desired mono-substituted product, being less basic, may remain in the organic layer, or it can be extracted and then the aqueous layer made basic to recover the product. Alternatively, excess piperazine can sometimes be removed by vacuum distillation or by crystallization of the product from a suitable solvent.

Q5: What are the safety precautions I should take when handling chloroacetamide and piperazine?

A5: Both chloroacetamide and piperazine have associated health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

Chloroacetamide: It is a toxic and corrosive substance. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Piperazine: It can cause skin and respiratory irritation. Similar to chloroacetamide, handle it in a fume hood with appropriate PPE.

Experimental Protocols & Data

General Protocol for the Synthesis of 1-(2-oxo-2-(phenylamino)ethyl)piperazine

This protocol provides a general procedure for the mono-alkylation of piperazine with 2-chloro-N-phenylacetamide.

Materials:

-

2-Chloro-N-phenylacetamide (1.0 eq)

-

Piperazine (3.0 eq)

-

Ethanol

-

Potassium Carbonate (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve piperazine and potassium carbonate in ethanol.

-

Addition of Chloroacetamide: Heat the mixture to reflux with vigorous stirring. Once refluxing, add a solution of 2-chloro-N-phenylacetamide in ethanol dropwise over 30 minutes.

-

Reflux and Monitoring: Allow the reaction to reflux for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 9:1 DCM:Methanol).

-

Work-up: Once the reaction is complete (disappearance of the chloroacetamide spot), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethanol.

-

Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to yield the pure 1-(2-oxo-2-(phenylamino)ethyl)piperazine.

Table 1: Influence of Piperazine Equivalents on Product Distribution

| Equivalents of Piperazine | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |

| 1.1 | 45 | 35 |

| 3.0 | 75 | 10 |

| 5.0 | 85 | <5 |

Note: Yields are approximate and can vary based on specific reaction conditions.

Visualizing the Workflow

Diagram 1: Experimental Workflow for Chloroacetamide-Piperazine Coupling

Caption: A flowchart illustrating the key steps in the synthesis of mono-substituted piperazines.

Diagram 2: Troubleshooting Logic for Low Yield

Caption: A decision tree for systematically troubleshooting low reaction yields.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]

Technical Support Center: Stability of N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide in Solution

Welcome to the technical support center for N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. While specific, peer-reviewed stability data for N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide is not extensively available in public literature, this guide leverages established principles of chemical stability for its core functional groups—the amide and piperazine moieties—to anticipate and troubleshoot common experimental challenges. The information herein is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and fundamental organic chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide is showing a decrease in concentration over time. What are the likely causes?

A1: A decrease in the concentration of N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide in solution is likely due to chemical degradation. The primary degradation pathways for this molecule are anticipated to be hydrolysis and oxidation, with potential sensitivity to light.

-

Hydrolysis: The amide linkage in the molecule is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.[1][2][3] This reaction can be catalyzed by both acidic and basic conditions.[2][4] Amide bonds are generally more resistant to hydrolysis than esters, but degradation can still be significant over time, especially at non-neutral pH and elevated temperatures.[5]

-

Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.

-

Photodegradation: Aromatic compounds and those with heteroatoms can be sensitive to light, leading to degradation.[6] It is crucial to evaluate the photostability of your compound according to ICH Q1B guidelines.[7][8][9][10][11]

Troubleshooting Steps:

-

pH Control: The pH of your solution is a critical factor.[12][13] Determine the pH of your solution and consider if it is contributing to degradation. For initial studies, maintaining a pH close to neutral (6-8) is advisable. The use of buffers can help maintain a stable pH.[12]

-

Inert Atmosphere: To minimize oxidative degradation, prepare and store your solutions under an inert atmosphere, such as nitrogen or argon.

-

Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[5]

-

Temperature Control: Store your solutions at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down the rate of all potential degradation reactions.

Q2: I need to develop a stability-indicating analytical method for this compound. Where do I start?

A2: A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique. The development of such a method relies on performing forced degradation studies.[14][15][16]

Forced Degradation Study Protocol:

Forced degradation studies, also known as stress testing, intentionally degrade the compound to produce its likely degradation products.[15][16] This helps in developing a chromatographic method that can separate these degradants from the parent peak.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C for several hours | Hydrolysis of the amide bond |

| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C for several hours | Hydrolysis of the amide bond |

| Oxidation | 3-30% H2O2 at room temperature for up to 7 days | Oxidation of the piperazine ring |

| Thermal Degradation | Heat solution at 60-80°C; solid at high temp | Thermal decomposition |

| Photodegradation | Expose to light as per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) | Photolytic cleavage or rearrangement |

Method Development Strategy:

-

Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8.

-

Mobile Phase Optimization: A typical starting point is a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent like acetonitrile or methanol. Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of the basic piperazine moiety and any acidic or basic degradants.[14]

-

Detection: Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and its degradants.[14]

Diagram: Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting a forced degradation study.

Q3: What are the expected degradation products of N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide from hydrolysis?

A3: The most probable degradation pathway for N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide under hydrolytic conditions (both acidic and basic) is the cleavage of the amide bond.[4][17] This would result in the formation of two primary degradation products:

-

3,5-dimethylaniline

-

2-(piperazin-1-yl)acetic acid

Diagram: Anticipated Hydrolytic Degradation Pathway

Caption: Expected products from the hydrolysis of the amide bond.

Q4: How does pH affect the stability of N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide?

A4: The pH of the solution can significantly influence the stability of N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide due to its impact on the rate of hydrolysis and the ionization state of the molecule.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[2]

-

Ionization: The piperazine moiety is basic and will be protonated at acidic pH. The ionization state of a drug can alter its susceptibility to degradation.[12][18]

A pH-rate profile study is recommended to determine the pH of maximum stability. This involves studying the degradation rate of the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10).[19]

Experimental Protocol: pH-Rate Profile Study

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, acetate) covering the desired pH range.

-

Sample Preparation: Prepare solutions of N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide in each buffer at a known concentration.

-

Incubation: Incubate the solutions at a constant, often elevated, temperature (e.g., 50°C or 60°C) to accelerate degradation.

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution and analyze them using a validated stability-indicating HPLC method.

-

Data Analysis: For each pH, plot the natural logarithm of the remaining drug concentration against time. The slope of this line will give the apparent first-order rate constant (k). A plot of log(k) versus pH will reveal the pH-rate profile and the pH of maximum stability.

References

-

ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, Step 5, (1996). URL: [Link]

-

Q-Lab, Understanding ICH Photostability Testing. URL: [Link]

-

BINDER GmbH, In the right light: What ICH photostability tests are all about. URL: [Link]

-

ECA Academy, FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. URL: [Link]

-

U.S. Food and Drug Administration, Q1B Photostability Testing of New Drug Substances and Products. URL: [Link]

-

ResearchGate, Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. URL: [Link]

-

Wikipedia, Amide. URL: [Link]

-

LibreTexts, 7.6 Hydrolysis of Amides. URL: [Link]

-

Isaac Scientific Publishing, The Stability Study of a Novel Phenylpiperazine Derivative. URL: [Link]

-

Save My Exams, Reactions of Amides. URL: [Link]

-

Master Organic Chemistry, Amide Hydrolysis Using Acid Or Base. URL: [Link]

-

SlideShare, Effect of pH on stability of drugs, importance of pH on stability of drugs. URL: [Link]

-

ResearchGate, Influence of pH on the Stability of Pharmaceutical Compounds in Japan. URL: [Link]

-

The Pharmaceutical Journal, Understanding the chemical basis of drug stability and degradation. URL: [Link]

-

SINTEF, Analytical methodology for the determination of amines, nitrosamines, amides and aldehydes in flue gas from CO2 capture. URL: [Link]

-

SpringerOpen, Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. URL: [Link]

-

Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. URL: [Link]

-

Shimadzu Chemistry & Diagnostics, N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. URL: [Link]

-

Ibis Scientific, The Impact of pH on Chemical Stability in Lab Experiments. URL: [Link]

-

PMC, Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. URL: [Link]

-

Royal Society of Chemistry, Analytical Methods. URL: [Link]

-

Pharmaceutical Technology, FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. URL: [Link]

- Google Patents, WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

-

PubChem, N-(3,5-Dimethylphenyl)acetamide. URL: [Link]

- Google Patents, WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. oit.edu [oit.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. isaacpub.org [isaacpub.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 9. binder-world.com [binder-world.com]

- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. ibisscientific.com [ibisscientific.com]

- 14. benchchem.com [benchchem.com]

- 15. onyxipca.com [onyxipca.com]

- 16. pharmtech.com [pharmtech.com]

- 17. savemyexams.com [savemyexams.com]

- 18. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]

- 19. d-nb.info [d-nb.info]

Validation & Comparative

1H NMR Spectral Analysis Guide: N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

[1][2]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals[1]

Introduction & Structural Context[2][3][4][5]

N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide is a pharmacophore scaffold frequently encountered in the development of local anesthetics, anti-arrhythmics, and kinase inhibitors.[2][1] Its structural integrity relies on three distinct spin systems: the electron-rich 3,5-dimethylphenyl ring, the semi-rigid piperazine chair, and the acetamide linker.[1]

This guide compares the spectral resolution and assignment strategies using two standard solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[2][1][3] Furthermore, it provides a differential analysis against its common regioisomer, the 2,6-dimethyl analogue (a Ranolazine intermediate), to aid in impurity profiling.[1]

The Core Challenge

The primary analytical challenge with this molecule is the piperazine ring dynamics (chair-chair inversion) and the labile amide proton , both of which exhibit drastic solvent-dependent behavior.[2]

Structural Deconstruction & Spin Systems

Before analyzing the spectra, we must define the expected magnetic environments.

Comparative Solvent Analysis: CDCl₃ vs. DMSO-d₆[1][2][4][5][7][8]

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the piperazine ring.

Comparative Performance Table

| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |

| Amide NH | Broad, often invisible or variable (7.5 - 9.0 ppm).[2][1] | Sharp, distinct singlet (9.5 - 10.0 ppm).[2][1] | Use DMSO-d₆ for confirmation of amide bond formation.[2][1] |

| Piperazine Ring | Sharper triplets; distinct separation of H-a/H-b.[1] | Broadened peaks due to viscosity and H-bonding; often coalesce.[2][1] | Use CDCl₃ for conformational analysis of the ring. |

| Aromatic Region | Good resolution; solvent residual at 7.26 ppm may overlap.[2][1] | Excellent resolution; solvent residual (2.50 ppm) is far removed.[2][1] | DMSO-d₆ is superior for quantification.[2][1] |

| Water Artifacts | Minimal (1.56 ppm).[2][1][4] | Significant (3.33 ppm); can obscure piperazine peaks.[2][1] | Dry sample thoroughly if using DMSO.[2][1] |

Technical Insight: The "Solvent Effect" Mechanism

In CDCl₃ , the amide NH undergoes rapid exchange and lacks strong hydrogen bond acceptors, leading to peak broadening.[1] In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor, "locking" the amide proton in place, slowing the exchange rate, and resulting in a sharp, downfield signal.[1]

Detailed Spectral Assignments (Predicted)

The following data represents the consensus shifts derived from chemometric principles of acetanilide and piperazine derivatives.

Table 1: Chemical Shift Assignments

| Position | Proton Count | Multiplicity | Shift | Shift | Notes |

| Amide NH | 1H | s (broad) | 9.60 - 9.80 | Not observed / Broad | Highly diagnostic in DMSO.[2][1] |

| Ar-H (2,6) | 2H | s (or d, | 7.25 - 7.35 | 7.15 - 7.25 | Deshielded by amide.[2][1] |

| Ar-H (4) | 1H | s | 6.70 - 6.80 | 6.75 - 6.85 | Shielded relative to 2,[2][1]6. |

| Linker CH₂ | 2H | s | 3.10 | 3.15 | Alpha to carbonyl and amine.[2][1] |

| Piperazine (N-CH₂) | 4H | t (broad) | 2.45 - 2.55 | 2.55 - 2.65 | Adjacent to amide linker.[2][1] |

| Piperazine (NH-CH₂) | 4H | t (broad) | 2.70 - 2.80 | 2.90 - 3.00 | Adjacent to free amine.[2][1] |

| Ar-CH₃ | 6H | s | 2.25 | 2.30 | Characteristic 3,5-dimethyl singlet.[2][1] |

| Amine NH | 1H | br s | 2.0 - 3.5 | 1.6 - 2.0 | Variable; often exchanged.[2][1] |

Regioisomer Differentiation (3,5- vs. 2,6-Dimethyl)[1][2]

A critical quality control step is distinguishing the target molecule from its 2,6-dimethyl isomer (a common impurity or alternative scaffold).[2][1]

Diagram: Isomer Logic Flow

Caption: Decision tree for distinguishing the target 3,5-isomer from the sterically hindered 2,6-isomer using 1H NMR.

Key Differentiator: The 2,6-dimethyl groups exert steric hindrance on the amide bond, forcing the aromatic ring out of planarity.[1] This often results in an upfield shift of the methyl protons (~0.1 ppm) compared to the 3,5-isomer due to anisotropic shielding currents from the carbonyl group.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this standardized protocol.

Step 1: Sample Preparation[1][2]

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent Selection:

-

Dissolution: Vortex for 30 seconds. If using DMSO, gentle heating (40°C) may be required if the sample is a salt form (e.g., HCl salt).

Step 2: Acquisition Parameters (400 MHz+)[1]

-

Pulse Angle: 30° (to ensure quantitative relaxation).

-

Relaxation Delay (D1): Set to 5 seconds . Reason: The aromatic protons and methyl groups have different T1 relaxation times.[1] A short D1 will under-integrate the aromatic signals, skewing the 2:1 validation ratio.[2][1]

-

Scans (NS): 16 (CDCl₃) or 64 (DMSO-d₆).

Step 3: Processing & Validation[1][2]

-

Phasing: Apply manual phasing. Automatic phasing often fails on the broad piperazine multiplets.[1]

-

Integration Logic (Self-Check):

Troubleshooting Common Artifacts

| Observation | Cause | Solution |

| Piperazine peaks are extremely broad/flat. | Ring inversion rate is near the NMR timescale (coalescence).[2][1] | Run the experiment at elevated temperature (e.g., 50°C in DMSO) to speed up inversion and sharpen peaks. |

| Extra doublet at ~1.3 ppm. | Lipid/Grease contamination or Alanine impurity.[2][1] | Wash NMR tube with hexanes; check synthesis precursors.[2][1] |

| Amide NH is a doublet. | Coupling to adjacent CH₂? (Unlikely here). Usually indicates slow exchange or specific conformation.[2][1] | Add a drop of D₂O.[2][1] If the peak disappears, it is the Amide NH. |

References

-

Abraham, R. J., et al. (2006).[1][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

-

Wodtke, R., et al. (2018).[1] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances.

-

BenchChem. (2025).[2][1][3] "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d." BenchChem Technical Guides.

-

PubChem. (2025).[2][1][6] "3,5-Dimethylaniline Spectral Data." National Library of Medicine.[2][1]

-

Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry.

Sources

- 1. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide [lgcstandards.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,5-Dimethylaniline(108-69-0) 1H NMR [m.chemicalbook.com]

- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(3,5-Dimethylphenyl)acetamide | C10H13NO | CID 74903 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation Pattern of Piperazinyl Acetamides: A Technical Comparison Guide

Topic: Mass spectrometry fragmentation pattern of piperazinyl acetamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the piperazinyl acetamide scaffold is a privileged motif, serving as a core pharmacophore in antipsychotics, analgesics, and antifungal agents. Its structural duality—combining a basic piperazine ring with a polar acetamide linker—creates a unique mass spectrometric fingerprint that distinguishes it from structural analogs like aryl piperazines or morpholinyl acetamides.

This guide provides an in-depth analysis of the ESI-MS/MS fragmentation behavior of piperazinyl acetamides. We compare its diagnostic ion signatures against key alternatives to assist researchers in rapid structural elucidation and metabolite identification.

Mechanistic Comparison: Piperazinyl Acetamides vs. Alternatives

To rigorously evaluate the "performance" of this scaffold in MS analysis (i.e., its ionization efficiency and diagnostic fragmentation utility), we compare it with two common structural alternatives: Aryl Piperazines (lacking the acetamide linker) and Morpholinyl Acetamides (heteroatom substitution).

Comparative Fragmentation Matrix

| Feature | Piperazinyl Acetamides (Focus) | Aryl Piperazines (Alternative 1) | Morpholinyl Acetamides (Alternative 2) |

| Dominant Ionization Site | Piperazine | Piperazine secondary/tertiary Amine | Morpholine Nitrogen (Lower Proton Affinity) |

| Primary Cleavage Pathway | Amide Bond Cleavage (Neutral loss of amine/ketene) & C-N Linker Cleavage | Ring Opening & Retro-Diels-Alder (RDA) | Amide Bond Cleavage & Ring Opening |

| Diagnostic Low-Mass Ions | m/z 113/127 (Piperazinyl-methyl cation), m/z 56 (Ring fragment) | m/z 119 (Phenylpiperazine), m/z 70 | m/z 100 (Morpholinyl-methyl), m/z 86 (Morpholine) |

| Base Peak Origin | Cleavage | Phenyl cation or intact protonated molecule | Morpholine ring fragment |

| Diagnostic Utility | High: Linker cleavage separates "Head" (Amide) from "Tail" (Piperazine).[1] | Moderate: Spectra often dominated by non-specific ring fragments. | High: Oxygen signature aids formula confirmation. |

Expert Insight: The "Linker Effect"

Unlike direct aryl piperazines, where fragmentation is driven by high-energy ring opening, piperazinyl acetamides possess a "sacrificial" acetamide linker. Under Collision-Induced Dissociation (CID), the labile

Detailed Fragmentation Pathways